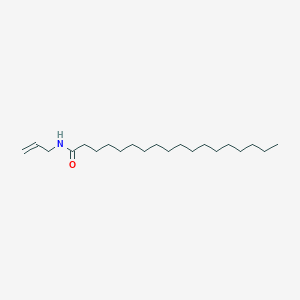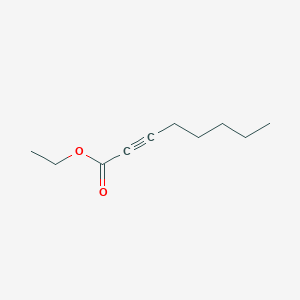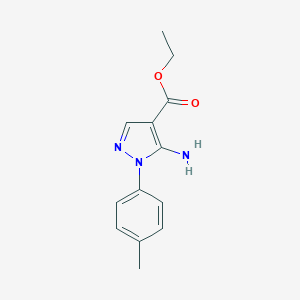
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is an organic compound with a molecular formula of C12H14N2O2. It is a crystalline solid with a melting point of 131-133°C. EAPC is a derivative of pyrazole, an aromatic heterocycle with a five-membered ring containing nitrogen and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a key building block in the synthesis of various heterocyclic compounds due to its unique reactivity. It is instrumental in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. This compound facilitates mild reaction conditions, allowing for the synthesis of versatile cynomethylene dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, highlighting its significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, pyrazoline derivatives, to which ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate belongs, have been found to possess diverse biological properties. This has led to significant research into these compounds. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and anticonvulsant properties among others. The versatility of pyrazoline compounds has opened new avenues for the development of novel drug candidates with improved efficacy and lesser side effects, showcasing their potential in drug discovery (Ganguly & Jacob, 2017).
Anticancer Research
Recent updates in synthetic strategies of pyrazoline derivatives highlight their significant biological effects, particularly in anticancer research. The exploration of pyrazoline derivatives in drug literature from 2000 to 2021 underscores their potential as high-impact biological agents in anticancer activity. This ongoing research emphasizes the critical role of pyrazoline-based compounds in developing new anticancer agents and the broad interest among researchers to further investigate these compounds for therapeutic applications (Ray et al., 2022).
Monoamine Oxidase Inhibition
Pyrazoline compounds, including ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivatives, have shown promise as inhibitors of Monoamine oxidase (MAO), a target for treating various psychiatric and neurological disorders. Research has identified the pyrazoline scaffold's significant activity towards MAO, with structural modifications at specific positions of the nucleus enhancing this activity. This insight into the structure-activity relationship of pyrazoline compounds provides a foundation for designing new therapeutic agents that target MAO enzymes with improved selectivity and potency (Mathew et al., 2013).
Propiedades
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933852 |
Source


|
| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
15001-11-3 |
Source


|
| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

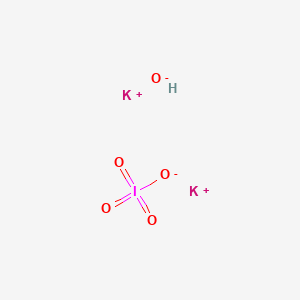
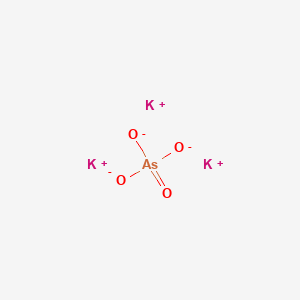
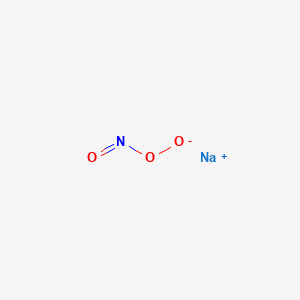


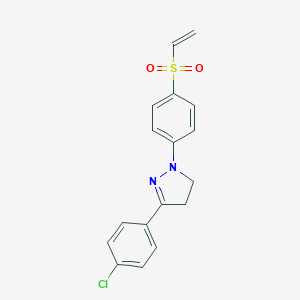

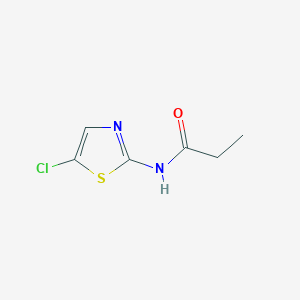

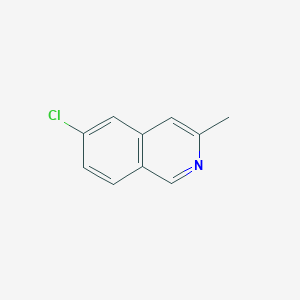
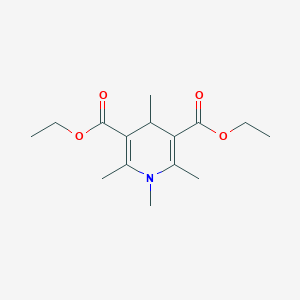
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
